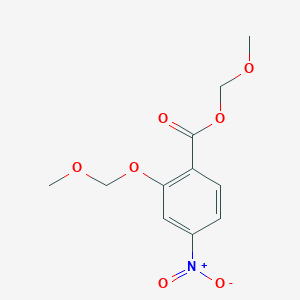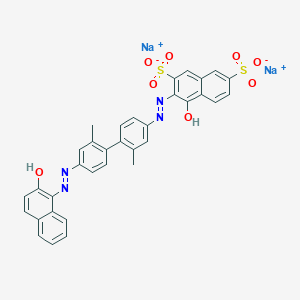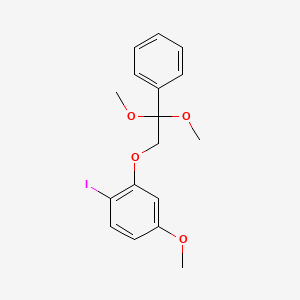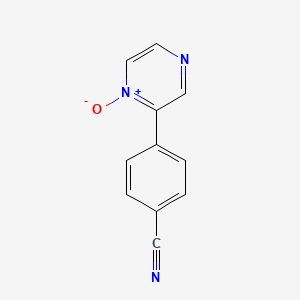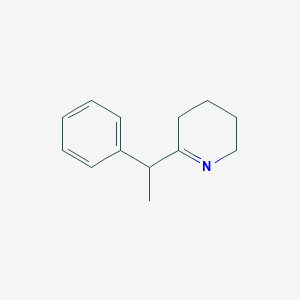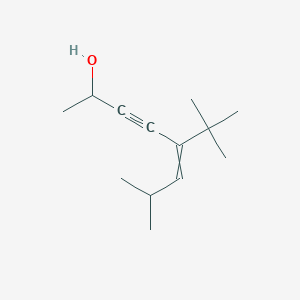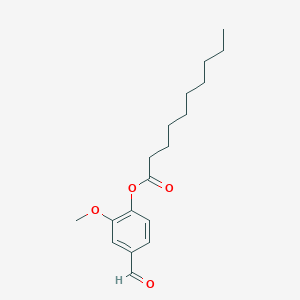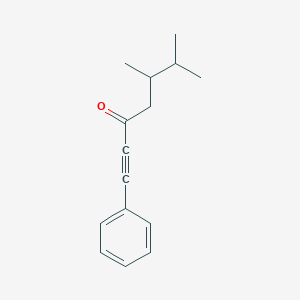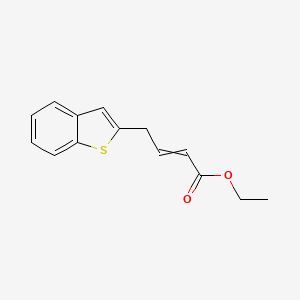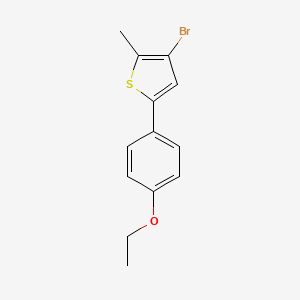![molecular formula C25H30N2O2 B14179408 1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole CAS No. 915302-54-4](/img/structure/B14179408.png)
1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole is an organic compound that belongs to the class of indoles Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole typically involves a multi-step process. One common method includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the ethenyl linkage.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where the indole derivative is treated with a nitrating agent such as nitric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens, sulfonic acids, and alkylating agents.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the substituent introduced.
科学的研究の応用
1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole involves its interaction with various molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the indole core can interact with biological receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
1-(2-Ethylhexyl)-2-methyl-3-[2-(4-aminophenyl)ethenyl]-1H-indole: Similar structure but with an amino group instead of a nitro group.
1-(2-Ethylhexyl)-2-methyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole: Similar structure but with a methoxy group instead of a nitro group.
1-(2-Ethylhexyl)-2-methyl-3-[2-(4-chlorophenyl)ethenyl]-1H-indole: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole imparts unique chemical properties, such as increased electron-withdrawing capability, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds with different substituents.
特性
CAS番号 |
915302-54-4 |
|---|---|
分子式 |
C25H30N2O2 |
分子量 |
390.5 g/mol |
IUPAC名 |
1-(2-ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]indole |
InChI |
InChI=1S/C25H30N2O2/c1-4-6-9-20(5-2)18-26-19(3)23(24-10-7-8-11-25(24)26)17-14-21-12-15-22(16-13-21)27(28)29/h7-8,10-17,20H,4-6,9,18H2,1-3H3 |
InChIキー |
VPKVQZMJOCTCCE-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CN1C(=C(C2=CC=CC=C21)C=CC3=CC=C(C=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


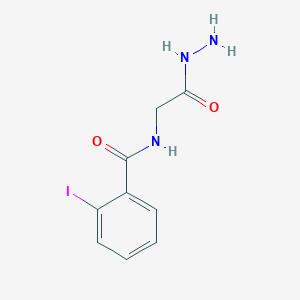
![4,4'-Methylenebis[N-(4-methylpentan-2-yl)cyclohexan-1-amine]](/img/structure/B14179339.png)
![1-(3-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14179344.png)
